
2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole
Description
The compound 2-(4-fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted at position 2 with a 4-fluorobenzyl group and at position 5 with a 1-(propylsulfonyl)piperidin-3-yl moiety.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-(1-propylsulfonylpiperidin-3-yl)-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3S/c1-2-10-25(22,23)21-9-3-4-14(12-21)17-20-19-16(24-17)11-13-5-7-15(18)8-6-13/h5-8,14H,2-4,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIUVUHQLMLKSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C2=NN=C(O2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group is introduced via sulfonylation using propylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives.
Attachment of the Fluorobenzyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Applications De Recherche Scientifique
Biological Activities
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Various studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to 2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole have shown efficacy against resistant strains of bacteria and fungi .
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation. Analgesic and anti-inflammatory activities have been reported in similar oxadiazole derivatives through various experimental models .
- Anticancer Properties : Some studies highlight the potential of oxadiazole compounds in cancer treatment. For example, derivatives have been tested against various cancer cell lines and displayed promising results in inhibiting tumor growth .
Case Studies
- Antimicrobial Activity Study : A study conducted by Mudasir R Bandy et al. (2010) synthesized several 1,3,4-oxadiazole derivatives and evaluated their antimicrobial properties. The results indicated that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : Dhansay Dewangan et al. (2010) explored the analgesic and anti-inflammatory effects of 2,5-disubstituted oxadiazoles using acetic acid-induced pain models in rats. The findings suggested significant pain relief comparable to standard analgesics .
- Anticancer Evaluation : A study on the anticancer activity of oxadiazole derivatives revealed that specific compounds could inhibit the proliferation of cancer cells effectively. For instance, compounds with structural similarities to this compound were noted for their ability to induce apoptosis in cancer cell lines .
Mécanisme D'action
The mechanism of action of 2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors in biological systems, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Substituent-Driven Activity in Antibacterial Agents
- Compound : 2-(Methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole
- Key Features : Methylsulfonyl group at position 2; 4-fluorobenzyl at position 4.
- Activity : Exceptional antibacterial activity against Xanthomonas oryzae (EC₅₀ = 9.89 μg/mL), outperforming bismerthiazole (EC₅₀ = 92.61 μg/mL) and thiodiazole copper (EC₅₀ = 121.82 μg/mL). Enhances plant defense enzymes (SOD, POD) and suppresses extracellular polysaccharide (EPS) production in pathogens .
- Comparison : The target compound replaces the methylsulfonyl group with a bulkier propylsulfonyl-piperidine moiety, which may alter steric interactions or binding kinetics. Piperidine’s nitrogen could improve solubility or target engagement compared to the simpler methylsulfonyl group.
Fungicidal and Herbicidal 1,3,4-Oxadiazole Thioethers
- Compound: 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) Key Features: Thioether linkage at position 2; trifluoromethylpyrazole at position 5. Activity: Strong fungicidal activity (>50% inhibition) against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Molecular docking shows interactions with SDH protein (PDB: 2FBW), akin to the lead compound penthiopyrad .
Anti-Inflammatory 1,3,4-Oxadiazole Derivatives
- Compound : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
- Key Features : Ketone-linked bromophenyl at position 2; chlorophenyl at position 5.
- Activity : 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
- Comparison : The target compound’s fluorobenzyl and sulfonyl-piperidine groups likely shift its therapeutic profile toward antimicrobial rather than anti-inflammatory applications, underscoring the role of substituents in modulating biological targets.
Piperidine-Substituted Analogs in Antibacterial Contexts
- Compound: 2-(Butan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (7d) Key Features: Aliphatic thioether at position 2; toluenesulfonyl-piperidine at position 5. The absence of a thioether may decrease reactivity but enhance oxidative stability.
Data Table: Structural and Functional Comparison
Activité Biologique
2-(4-Fluorobenzyl)-5-(1-(propylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole (CAS Number: 1171931-20-6) is a compound of interest due to its potential biological activity, particularly in the context of anticancer research. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 367.4 g/mol. The structure features a fluorobenzyl group and a piperidine moiety linked through an oxadiazole ring, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₂FN₃O₃S |
Molecular Weight | 367.4 g/mol |
CAS Number | 1171931-20-6 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown promising results against various cancer cell lines. The compound has been evaluated for its efficacy in inhibiting cancer cell proliferation.
- Mechanism of Action
-
In Vitro Studies
- In vitro assays have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against several cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). For example, related compounds have shown IC₅₀ values as low as 0.67 µM against prostate cancer cells .
Case Studies
A notable study involved the synthesis and testing of various oxadiazole derivatives, including those structurally similar to this compound. The findings indicated that these compounds could effectively inhibit tumor growth in animal models and showed a favorable safety profile compared to traditional chemotherapeutics .
Summary of Research Findings
The following table summarizes key findings from various studies on related oxadiazole compounds:
Study Reference | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
Zhang et al. | HEPG2 | 1.18 | Apoptosis induction |
Arafa et al. | MCF7 | 0.275 | EGFR inhibition |
Pace & Pierro | PC-3 | 0.67 | Induction of mitochondrial apoptosis |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- The compound can be synthesized via multi-step protocols starting from trifluoroacetate or orthoester precursors. Key steps include cyclization of hydrazide intermediates to form the 1,3,4-oxadiazole core and subsequent functionalization of the piperidine sulfonyl group. Optimization involves adjusting reaction temperature (e.g., 70–90°C for cyclization), solvent polarity (DMF or acetonitrile), and catalysts (e.g., LiH for nucleophilic substitution). Yields >75% are achievable with rigorous purification (e.g., column chromatography) .
Q. How can NMR and HRMS confirm structural integrity during synthesis?
- ¹H/¹³C NMR : Analyze chemical shifts for diagnostic signals, such as oxadiazole C=O (δ ~160–165 ppm in ¹³C NMR) and fluorobenzyl aromatic protons (δ ~7.0–7.3 ppm in ¹H NMR). Coupling constants (e.g., J = 8–9 Hz for fluorobenzyl CH₂) validate substituent positions.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error to verify the molecular formula .
Q. What are the critical parameters for evaluating fungicidal/herbicidal activity in vitro?
- Use standardized agar dilution assays against plant pathogens (e.g., Sclerotinia sclerotiorum) at 50 μg/mL. Measure inhibition rates (>50% indicates potency) and assess dose-response curves (IC₅₀). Include positive controls like penthiopyrad for comparative analysis .
Advanced Questions
Q. How does molecular docking elucidate this compound’s mechanism of action?
- Perform docking with target enzymes (e.g., succinate dehydrogenase, PDB:2FBW) using software like AutoDock Vina. Key interactions include hydrogen bonding between the oxadiazole carbonyl and Arg43, and hydrophobic contacts with the fluorobenzyl group. Compare binding scores to lead compounds (e.g., penthiopyrad) to prioritize derivatives .
Q. What crystallographic techniques resolve conformational impacts on bioactivity?
- X-ray diffraction : Single-crystal analysis reveals an L-shaped conformation (common in oxadiazoles), with torsional angles between the fluorobenzyl and piperidine moieties (~71°). This geometry influences steric compatibility with enzyme active sites .
Q. How can structural modifications at the sulfonylpiperidine group enhance bioactivity?
- Replace the propylsulfonyl group with bulkier substituents (e.g., benzylsulfonyl) to test steric effects. Use SAR studies: synthesize analogs, compare IC₅₀ values, and correlate with LogP (lipophilicity) to optimize membrane permeability .
Q. What computational methods predict pharmacokinetic and toxicity profiles?
- QSAR models : Train on datasets of oxadiazole derivatives to predict absorption (e.g., Caco-2 permeability) and CYP450 inhibition.
- MD simulations : Assess stability in lipid bilayers (e.g., POPC membranes) to estimate blood-brain barrier penetration .
Q. How to resolve discrepancies between in vitro and in vivo bioactivity data?
- Evaluate metabolic stability (e.g., microsomal assays for CYP-mediated degradation) and plasma protein binding. Adjust formulation (e.g., nanoencapsulation) to improve bioavailability in animal models .
Methodological Notes
- Reproducibility : Standardize solvents (HPLC-grade), reaction times, and purification protocols across labs. Share raw NMR/HRMS data for cross-validation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of sulfonyl groups) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.